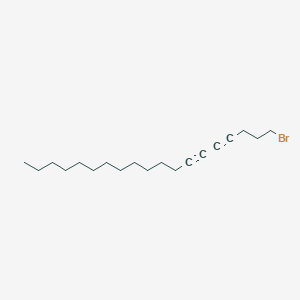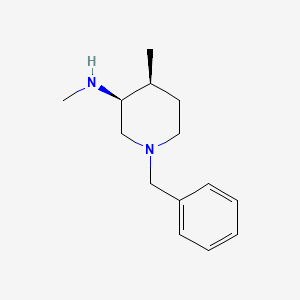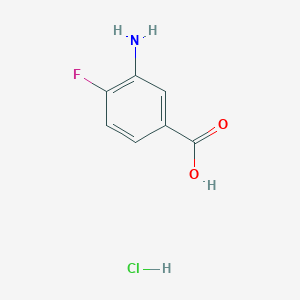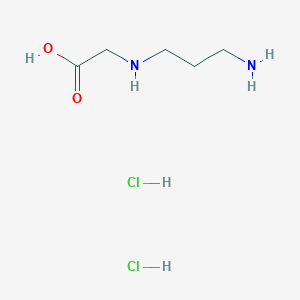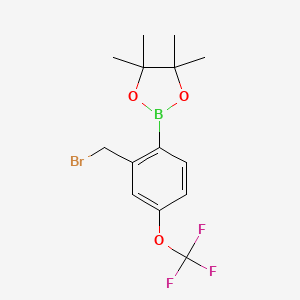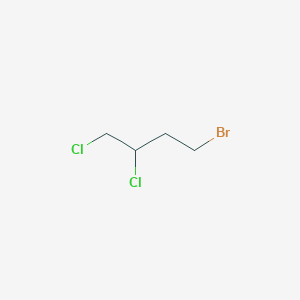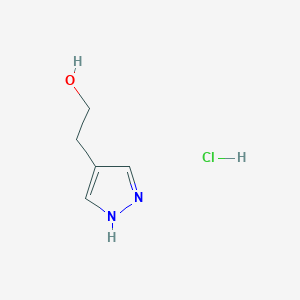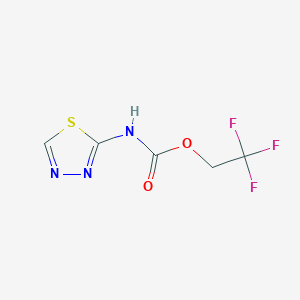
N-(1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroéthylcarbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C5H4F3N3O2S. It is characterized by the presence of a trifluoroethyl group attached to a thiadiazole ring, which is further connected to a carbamate group
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the field of anti-inflammatory and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 1,3,4-thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiadiazoles.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
2,2,2-Trifluoroethyl N-(1,3,4-oxadiazol-2-yl)carbamate: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a methyl group on the thiadiazole ring.
These compounds differ in their reactivity and biological activity, making 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate a valuable compound for specific applications.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWFWHVLSORFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


